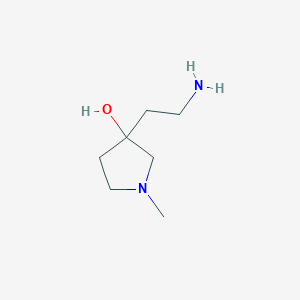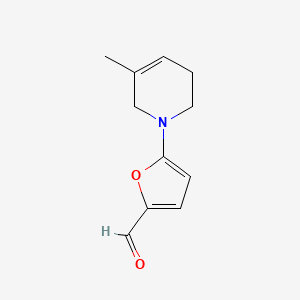
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a tetrahydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the partial reduction of pyridinium salts using borohydride reagents.
Furan Ring Formation: The furan ring can be synthesized via various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the Two Moieties: The final step involves coupling the tetrahydropyridine and furan rings. This can be done through a formylation reaction, where the furan ring is functionalized with a formyl group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can also occur, especially at the formyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring. Halogenation and nitration are common substitution reactions that can be performed under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the tetrahydropyridine ring.
Reduction: Alcohol derivatives of the formyl group.
Substitution: Halogenated or nitrated derivatives of the furan ring.
科学的研究の応用
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving heterocyclic compounds.
作用機序
The mechanism of action of 5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The tetrahydropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to downstream effects, such as the modulation of inflammatory pathways or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid
Uniqueness
5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a tetrahydropyridine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these moieties.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h3-5,8H,2,6-7H2,1H3 |
InChIキー |
CNOTVCSBZRHZBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCN(C1)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


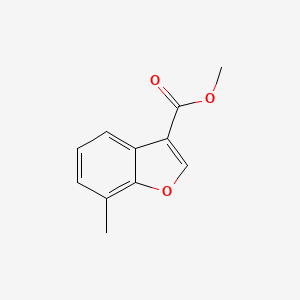
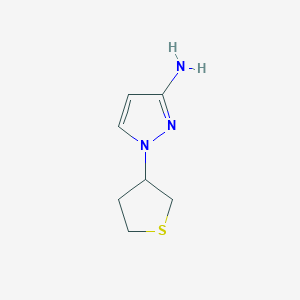
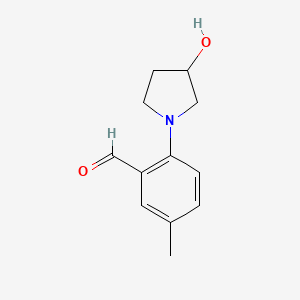
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
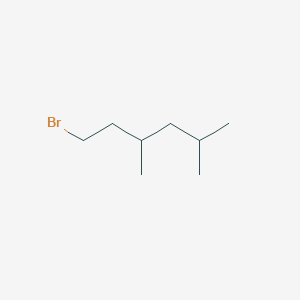
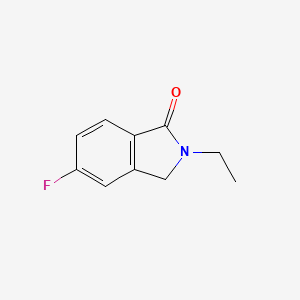

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

